

# Application Notes and Protocols for 113-O12B in Cancer Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

### Introduction

113-O12B is a novel, disulfide bond-containing ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery.[1] A key feature of 113-O12B-based LNPs is their inherent ability to target lymph nodes (LNs) following subcutaneous administration.[1][2] This targeted delivery to LNs, the primary site of immune response initiation, makes 113-O12B a particularly promising excipient for the development of next-generation mRNA cancer vaccines. By concentrating the mRNA payload in antigen-presenting cells (APCs) within the LNs, 113-O12B LNPs can elicit robust and targeted anti-tumor immune responses while potentially minimizing systemic side effects.[2][3]

These application notes provide a comprehensive overview of the use of **113-O12B** in cancer vaccine research, including detailed protocols for LNP formulation, in vivo efficacy studies in a preclinical melanoma model, and methods for immunological analysis.

### **Data Presentation**

## Table 1: Physicochemical Properties of 113-O12B



| Property          | Value                                                                                                                           |  |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------|--|
| Formal Name       | tetrakis(2-(octyldisulfaneyl)ethyl) 3,3',3",3"'-<br>(((methylazanediyl)bis(ethane-2,1-<br>diyl))bis(azanetriyl))tetrapropionate |  |
| CAS Number        | 2803699-72-9                                                                                                                    |  |
| Molecular Formula | C57H111N3O8S8                                                                                                                   |  |
| Formula Weight    | 1223.0 g/mol                                                                                                                    |  |
| Purity            | ≥98%                                                                                                                            |  |
| Solubility        | Ethanol: 10 mg/ml                                                                                                               |  |
| Storage           | -20°C                                                                                                                           |  |

Data sourced from Cayman Chemical.[1]

Table 2: Optimized Formulation for 113-O12B mRNA

**LNPs** 

| Component   | Molar Ratio (%) | Role                     |
|-------------|-----------------|--------------------------|
| 113-O12B    | 50              | Ionizable Cationic Lipid |
| Cholesterol | 38.5            | Helper Lipid             |
| DSPC        | 10              | Helper Lipid             |
| DMG-PEG2000 | 1.5             | PEGylated Lipid          |

This optimized molar ratio is based on the weight ratio provided in Chen et al., 2022 and is critical for achieving efficient lymph node targeting.[3]

# Table 3: In Vivo Efficacy of 113-O12B/mOVA Vaccine in B16F10-OVA Melanoma Model



| Treatment Group           | Complete Response (CR)<br>Rate | Median Survival            |
|---------------------------|--------------------------------|----------------------------|
| Untreated                 | 0/5                            | < 25 days                  |
| Anti-PD-1 Monotherapy     | 0/5                            | Not significantly improved |
| ALC-0315/mOVA             | 1/5                            | ~35 days                   |
| 113-O12B/mOVA             | 1/5                            | > 35 days                  |
| 113-O12B/mOVA + Anti-PD-1 | 2/5                            | Significantly prolonged    |

Data adapted from Chen et al., 2022. The **113-O12B**/mOVA vaccine demonstrated superior tumor growth inhibition and prolonged survival compared to LNPs formulated with the clinically used lipid ALC-0315. Combination with an anti-PD-1 antibody further enhanced the therapeutic effect.[3]

## **Experimental Protocols**

### Protocol 1: Formulation of 113-O12B mRNA LNPs

This protocol describes the preparation of **113-O12B** LNPs encapsulating mRNA using a microfluidic mixing method.

#### Materials:

- 113-012B
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
   (DMG-PEG2000)
- Ethanol, anhydrous
- Citrate buffer (pH 4.0)



- Phosphate-buffered saline (PBS), pH 7.4
- mRNA encoding the antigen of interest
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassettes (10 kDa MWCO)

#### Procedure:

- Prepare Lipid Stock Solution:
  - Dissolve 113-O12B, cholesterol, DSPC, and DMG-PEG2000 in anhydrous ethanol to achieve the molar ratios specified in Table 2. The final total lipid concentration should be between 10-25 mg/mL.
- Prepare mRNA Solution:
  - Dilute the mRNA in citrate buffer (pH 4.0) to a concentration of 0.2-0.5 mg/mL.
- · Microfluidic Mixing:
  - Set up the microfluidic mixing device according to the manufacturer's instructions.
  - Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
  - Set the flow rate ratio of the aqueous to organic phase to 3:1.
  - Initiate mixing to produce the LNP-mRNA solution.
- Purification:
  - Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa
     MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.
- Characterization:



- Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
- Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen).
- Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

## **Protocol 2: In Vivo Cancer Vaccine Efficacy Study**

This protocol details a therapeutic cancer vaccine study in a B16F10 melanoma mouse model.

#### Materials:

- C57BL/6 mice (female, 6-8 weeks old)
- B16F10-OVA (ovalbumin-expressing) melanoma cells
- 113-O12B/mOVA LNPs (prepared as in Protocol 1)
- Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
- PBS, sterile
- · Calipers for tumor measurement

#### Procedure:

- Tumor Inoculation:
  - $\circ$  Subcutaneously inject 1 x 10<sup>6</sup> B16F10-OVA cells in 100  $\mu$ L of sterile PBS into the right flank of each mouse.
- Treatment Schedule:
  - Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
  - Vaccination: Administer a prime vaccination on day 0 and a boost vaccination on day 7.
     For each vaccination, subcutaneously inject 20 µg of mRNA encapsulated in 113-012B



LNPs in a total volume of 50 µL near the tail base.

 Checkpoint Blockade: For combination therapy groups, intraperitoneally inject 200 μg of anti-PD-1 antibody on days 3, 6, 9, and 12 post-prime vaccination.

#### Monitoring:

- Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
- Monitor mouse body weight and overall health.
- Euthanize mice when tumors reach the predetermined endpoint size or if signs of excessive morbidity are observed.

#### Data Analysis:

- Plot tumor growth curves for each treatment group.
- Generate Kaplan-Meier survival curves to assess the impact on overall survival.

# Protocol 3: Immunological Analysis of the Tumor Microenvironment

This protocol describes the isolation and analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.

#### Materials:

- · Tumors from treated and control mice
- RPMI 1640 medium
- Collagenase IV, Hyaluronidase, DNase I
- Fetal Bovine Serum (FBS)
- ACK lysis buffer



- Cell strainers (70 μm)
- Fc block (anti-CD16/32)
- Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)
- · Live/dead stain
- · Flow cytometer

Table 4: Suggested Flow Cytometry Panel for TIL Analysis

| Target | Fluorochrome    | Cell Population Identified |
|--------|-----------------|----------------------------|
| CD45   | AF700           | All leukocytes             |
| CD3e   | PE-Cy7          | T cells                    |
| CD8a   | APC             | Cytotoxic T cells          |
| CD4    | FITC            | Helper T cells             |
| F4/80  | BV605           | Macrophages                |
| CD11c  | BV785           | Dendritic cells            |
| CD86   | PE              | Activated APCs             |
| MHC-II | PerCP-Cy5.5     | Antigen-presenting cells   |
| CD206  | BV421           | M2-like macrophages        |
| iNOS   | Alexa Fluor 488 | M1-like macrophages        |

#### Procedure:

- Tumor Digestion:
  - Excise tumors and mince them into small pieces.
  - Digest the tissue in RPMI containing collagenase IV, hyaluronidase, and DNase I for 30-60 minutes at 37°C with gentle agitation.



#### · Cell Isolation:

- Filter the digested tissue through a 70 μm cell strainer to obtain a single-cell suspension.
- Lyse red blood cells using ACK lysis buffer.
- Wash the cells with RPMI containing 10% FBS.

#### Staining:

- Stain for viability using a live/dead stain.
- Block Fc receptors with anti-CD16/32 antibody.
- Stain for surface markers with the antibody cocktail for 30 minutes on ice.
- For intracellular markers like iNOS, fix and permeabilize the cells according to the manufacturer's protocol before staining.
- Data Acquisition and Analysis:
  - Acquire data on a flow cytometer.
  - Analyze the data using appropriate software (e.g., FlowJo) to quantify the populations of interest (e.g., CD8+ T cells, M1-like macrophages, activated dendritic cells).

# Visualizations Signaling Pathways and Experimental Workflows

Click to download full resolution via product page





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholar.usuhs.edu [scholar.usuhs.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for 113-O12B in Cancer Vaccine Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929559#applications-of-113-o12b-in-cancer-vaccine-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com